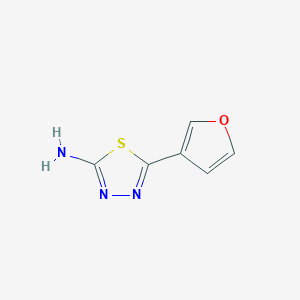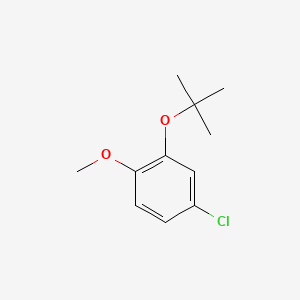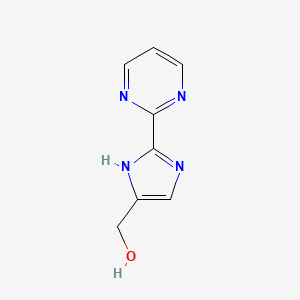
2-(2-Pyrimidinyl)imidazole-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyrimidinyl)imidazole-4-methanol is a heterocyclic compound that features both pyrimidine and imidazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidinyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often require a catalyst and can be carried out under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Pyrimidinyl)imidazole-4-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-pyrimidinyl)imidazole-4-carbaldehyde, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
2-(2-Pyrimidinyl)imidazole-4-methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Pyrimidinyl)imidazole-4-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling, thereby preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Pyridinyl)imidazole-4-methanol
- 2-(2-Thiazolyl)imidazole-4-methanol
- 2-(2-Pyrazinyl)imidazole-4-methanol
Uniqueness
2-(2-Pyrimidinyl)imidazole-4-methanol is unique due to its specific combination of pyrimidine and imidazole rings. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
(2-pyrimidin-2-yl-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-4,13H,5H2,(H,11,12) |
Clé InChI |
ZCZWUCNQYGQBEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



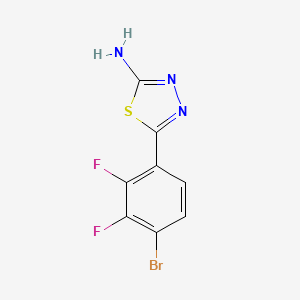

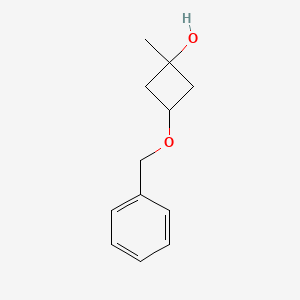
![N-Methoxy-4-[(2-methoxyethyl)(methyl)amino]-N-methylbutanamide](/img/structure/B15337059.png)
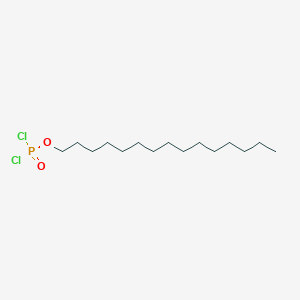
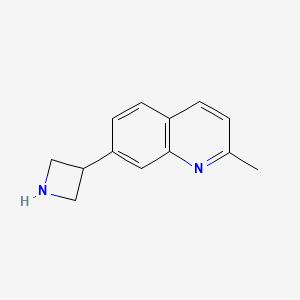

![5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole](/img/structure/B15337100.png)
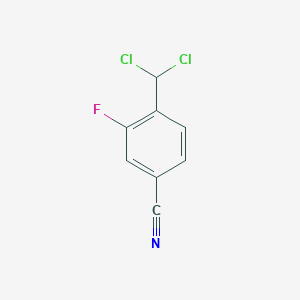
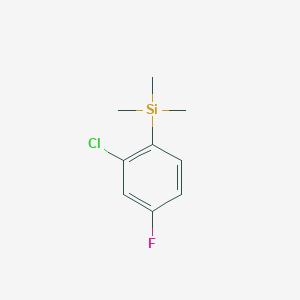
![5-Bromo-6-methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B15337113.png)
